
4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms Tetrazoles are known for their high nitrogen content and their ability to form stable complexes with metals
Méthodes De Préparation
The synthesis of 4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine typically involves the cyclization of azide and cyanide compounds. One common method is the reaction of sodium azide with nitriles in the presence of a catalyst such as zinc salts. This reaction proceeds readily in water and can produce high yields of the desired tetrazole compound . Another method involves the use of powerful diazotizing reagents like fluorosulfonyl azide, which enables the transformation of amidines and guanidines into tetrazole derivatives under mild conditions .
Analyse Des Réactions Chimiques
4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include sodium azide, zinc salts, and fluorosulfonyl azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. The compound’s high nitrogen content and ability to form hydrogen bonds also play a role in its biological activity .
Comparaison Avec Des Composés Similaires
4-(1H-Tetrazol-5-yl)-1-tetrazene-1-carboxamidine can be compared with other nitrogen-rich compounds, such as:
2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine: This compound has six tetrazole units on a triazine ring and is known for its high nitrogen content and energetic properties.
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole:
4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole:
The uniqueness of this compound lies in its specific structure and the combination of its high nitrogen content, stability, and ability to form stable complexes with metals.
Propriétés
Numéro CAS |
539-57-1 |
|---|---|
Formule moléculaire |
C2H6N10 |
Poids moléculaire |
170.14 g/mol |
Nom IUPAC |
2-[(2E)-2-(2H-tetrazol-5-ylimino)hydrazinyl]guanidine |
InChI |
InChI=1S/C2H6N10/c3-1(4)5-9-10-6-2-7-11-12-8-2/h(H4,3,4,5,10)(H2,6,7,8,9,11,12) |
Clé InChI |
HACNVSXKTGSSTA-UHFFFAOYSA-N |
SMILES isomérique |
C1(=NNN=N1)/N=N/NN=C(N)N |
SMILES canonique |
C1(=NNN=N1)N=NNN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



ammonium methyl sulfate](/img/structure/B13757663.png)

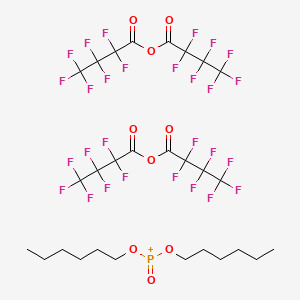

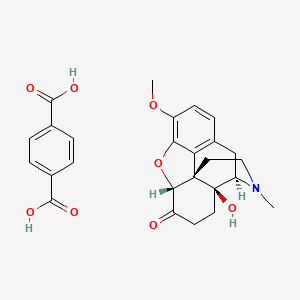
![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)
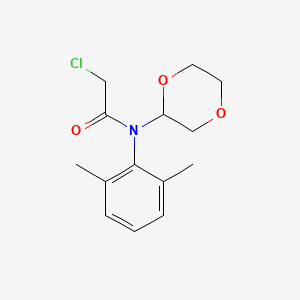
![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
![barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B13757728.png)
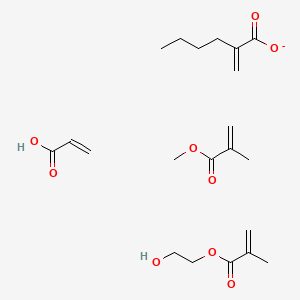
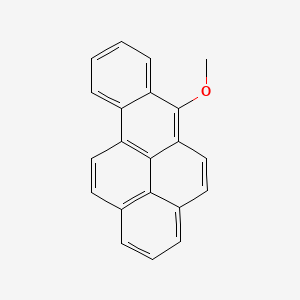
![6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757736.png)
![6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757744.png)
